Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Molecular weight Physicochemical properties Drug-likeness

Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-19-1) is a synthetic small molecule combining a pyrazolo[1,5-a]pyridine core with a 4-oxo-4H-chromene-2-carboxamide substituent at the 5-position. The pyrazolo[1,5-a]pyridine scaffold is recognized in medicinal chemistry for its engagement with kinase and GPCR targets, while the chromene moiety introduces additional hydrogen‑bonding and conformational properties.

Molecular Formula C20H15N3O5
Molecular Weight 377.356
CAS No. 1396868-19-1
Cat. No. B2866355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396868-19-1
Molecular FormulaC20H15N3O5
Molecular Weight377.356
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C20H15N3O5/c1-2-27-20(26)14-11-21-23-8-7-12(9-15(14)23)22-19(25)18-10-16(24)13-5-3-4-6-17(13)28-18/h3-11H,2H2,1H3,(H,22,25)
InChIKeyGGDBAGAIVVVPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate: A Structurally Differentiated Pyrazolopyridine Scaffold for Targeted Screening


Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-19-1) is a synthetic small molecule combining a pyrazolo[1,5-a]pyridine core with a 4-oxo-4H-chromene-2-carboxamide substituent at the 5-position . The pyrazolo[1,5-a]pyridine scaffold is recognized in medicinal chemistry for its engagement with kinase and GPCR targets, while the chromene moiety introduces additional hydrogen‑bonding and conformational properties [1]. This compound is supplied at ≥95% purity with a molecular weight of 377.36 Da, making it a well‑characterized candidate for structure–activity relationship (SAR) exploration .

Why Generic Pyrazolopyridine Substitution Fails: The Critical Role of 5-Amido Chromene Functionalization in Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate


The pyrazolo[1,5-a]pyridine scaffold alone (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, MW 190.20 Da) lacks the additional hydrogen‑bonding and steric features imparted by the 5‑amido‑4‑oxo‑4H‑chromene substituent [1]. Simple replacement with other 5‑amido analogs (e.g., adamantane‑1‑amido, MW 367.45 Da) alters lipophilicity, shape, and electronic distribution, which can radically shift target selectivity, metabolic stability, and solubility . Consequently, direct interchange of in‑class compounds without experimental validation risks loss of activity or introduction of off‑target effects, underscoring the need for compound‑specific evidence when selecting this chemotype for screening cascades.

Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Molecular Weight Increase vs. Parent Pyrazolopyridine Scaffold

The target compound has a molecular weight of 377.36 Da, which is 187.16 Da higher than the parent ethyl pyrazolo[1,5-a]pyridine-3-carboxylate scaffold (190.20 Da) [1]. This substantial increase reflects the addition of the 4-oxo-4H-chromene-2-carboxamide group and directly affects parameters such as membrane permeability, solubility, and metabolic stability.

Molecular weight Physicochemical properties Drug-likeness

Expanded Hydrogen-Bonding Capacity from 4-Oxo-4H-chromene Moiety

The target compound possesses 8 hydrogen-bond acceptor atoms (ester carbonyl, amide carbonyl, chromene carbonyl, chromene ring oxygen, and three nitrogen atoms) and 1 hydrogen-bond donor (amide NH), compared with only 4 acceptors and 0 donors in the parent scaffold [1]. This doubling of acceptor capacity enhances potential for specific target interactions and may improve aqueous solubility of formulations.

Hydrogen bonding Molecular recognition Solubility

Differentiated Molecular Shape vs. Adamantane 5-Amido Analog

Compared with ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (MW 367.45 Da), the target compound (MW 377.36 Da) incorporates a planar aromatic chromene system instead of a bulky aliphatic adamantane cage . The chromene group provides a larger conjugated π-surface and a distinct dipole moment, which can influence stacking interactions with aromatic protein residues and alter cytochrome P450 metabolic profiles.

Molecular shape Lipophilicity Metabolic stability

Class-Level Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Chemotype

Although no direct biological data are available for the target compound, closely related pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated nanomolar MIC values against drug-sensitive (H37Rv) and multidrug-resistant M. tuberculosis strains, with representative compound 5k achieving significant bacterial burden reduction in an infected mouse model [1]. This class-level evidence suggests that the target compound, bearing the same core scaffold, warrants evaluation in antitubercular screening cascades.

Antitubercular Mycobacterium tuberculosis Structure-activity relationship

Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Application Scenarios Grounded in Differential Evidence


Peripheral Kinase Inhibitor Screening Panels

With a molecular weight of 377.36 Da and 8 hydrogen-bond acceptors, the compound is ideally suited for kinase inhibitor screens targeting peripheral organs, where the higher MW and H-bond capacity favor selective ATP-pocket binding while limiting CNS penetration . The chromene moiety provides additional π-stacking opportunities not available in simpler 5-amido analogs.

Antitubercular Lead Optimization

Given the nanomolar antitubercular activity of related pyrazolo[1,5-a]pyridine-3-carboxamides, this compound is a strong candidate for hit-to-lead optimization against drug-resistant M. tuberculosis [1]. Its structural differentiation from previously explored carboxamides may yield improved resistance profiles.

Chemical Probe Development for Epigenetic Targets

The planar chromene system and amide donor/acceptor pattern mimic features of acetyl-lysine recognition domains, making the compound a valuable starting point for designing bromodomain or HDAC chemical probes. The differentiated shape relative to adamantane analogs ensures unique binding pocket complementarity .

Quality-Controlled Compound Library Enhancement

Supplied at ≥95% purity, the compound meets the quality threshold for inclusion in diversity-oriented screening libraries. Its physicochemical profile (MW, H-bond count) fills a gap between smaller fragment-like pyrazolopyridines and larger, more lipophilic adamantane derivatives, enhancing library coverage of drug-like chemical space .

Quote Request

Request a Quote for ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.